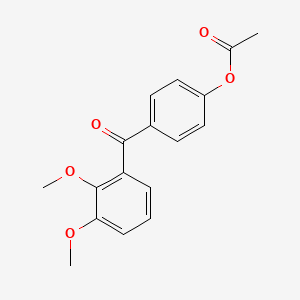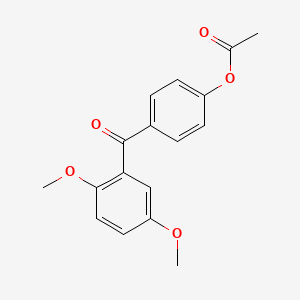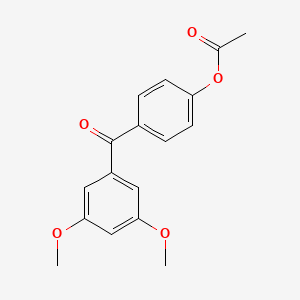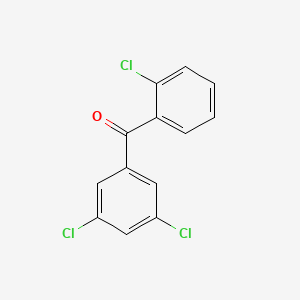
5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile, also known as CPCVON, is a colorless and odorless crystalline solid that has a melting point of 108-110°C. It is a heterocyclic compound, containing nitrogen, oxygen and chlorine atoms, and is a derivative of pyridine. CPCVON has a variety of applications and is used in several scientific fields including organic synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One of the significant applications of 5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile derivatives is in the synthesis of antimicrobial compounds. For example, the transformation of 2-chlorosalicylaldehyde into its oxime and then into 5-chloro-2-hydroxy-benzonitrile has been studied as a key starting material for synthetic work leading to compounds with antibacterial and antifungal activity (Kumar et al., 2022).
Crystal Structure Determination
The compound's structure has been a subject of interest, especially in understanding its crystal structure. An example is the confirmation of the structure of 5-(2-pyridyl)-3-(5-chloro-2-pyridyl)-3H-1.2.3.4-oxathiadiazole S-oxide through X-ray crystal structure determination (King & Reimlinger, 1970).
Novel Compound Synthesis
The synthesis of novel compounds, such as methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate from the chloronitrile derivative, showcases the versatility of 5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile in creating diverse chemical structures with potential applications in various fields (Haider et al., 2005).
Development of Potential Anticancer Agents
Research has also focused on developing potential anticancer agents using derivatives of 5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile. For instance, the discovery of novel apoptosis inducers, such as 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, in breast and colorectal cancer cell lines highlights the therapeutic potential of these compounds (Zhang et al., 2005).
Luminescence and Electroluminescence Studies
The effect of substituent groups on the luminescence of diphenylboron complexes of 5-substituted 2-(2‘-Pyridyl)indoles has been investigated, indicating the potential of these compounds in creating luminescent materials with varying properties (Liu et al., 2002).
Eigenschaften
IUPAC Name |
5-(2-chloropyridin-3-yl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-8(4-3-7-13-10)9(14)5-1-2-6-12/h3-4,7H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJQBOWWOLZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641805 |
Source


|
| Record name | 5-(2-Chloropyridin-3-yl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile | |
CAS RN |
890100-76-2 |
Source


|
| Record name | 2-Chloro-δ-oxo-3-pyridinepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloropyridin-3-yl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














